(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine (3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17779674
InChI: InChI=1S/C11H21N3O/c1-4-15-7-5-6-12-10(2)11-8-13-14(3)9-11/h8-10,12H,4-7H2,1-3H3
SMILES:
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol

(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

CAS No.:

Cat. No.: VC17779674

Molecular Formula: C11H21N3O

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine -

Specification

Molecular Formula C11H21N3O
Molecular Weight 211.30 g/mol
IUPAC Name 3-ethoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-1-amine
Standard InChI InChI=1S/C11H21N3O/c1-4-15-7-5-6-12-10(2)11-8-13-14(3)9-11/h8-10,12H,4-7H2,1-3H3
Standard InChI Key YNERNARQLBWYTL-UHFFFAOYSA-N
Canonical SMILES CCOCCCNC(C)C1=CN(N=C1)C

Introduction

(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a complex organic compound classified as a substituted amine. It features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antitumor properties. The compound's unique structure combines an ethoxypropyl group with a pyrazole derivative, making it a hybrid molecule with potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of (3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine typically involves multi-step reactions. These include the formation of the pyrazole ring and subsequent functionalization to introduce the ethoxypropyl group. Recent advancements in synthetic methodology, such as computer-assisted synthesis and retrosynthetic analysis, have streamlined the process of designing synthetic pathways for complex molecules like this one.

Biological Activity and Applications

The biological activity of (3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is primarily attributed to its interaction with various biological targets. Compounds containing pyrazole rings often exhibit significant pharmacological activities, including anti-inflammatory and antitumor effects. The exact mechanisms of action for this specific compound require further investigation through biological assays and clinical studies.

Biological Activity Comparison Table

Compound NameStructure FeaturesBiological Activity
(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amineEthoxypropyl and pyrazole moietiesPotential anti-inflammatory and antitumor
1-MethylpyrazoleSimple pyrazole ringAntimicrobial
EthoxypropylamineEthoxy group without pyrazolePotential anti-inflammatory
4-AminoantipyrinePyrazole derivativeAnalgesic and anti-inflammatory

Future Research Directions

Further research is needed to fully elucidate the therapeutic viability of (3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine. This includes conducting detailed biological assays to understand its interaction with biological targets and assessing its potential as a drug candidate in medicinal chemistry. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for large-scale applications.

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